molecular formula C8H18OP+ B190146 Dibutylphosphine oxide CAS No. 15754-54-8

Dibutylphosphine oxide

Cat. No. B190146
CAS RN: 15754-54-8
M. Wt: 161.2 g/mol
InChI Key: JMCNGFNJWDJIIV-UHFFFAOYSA-N
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Description

Dibutylphosphine oxide is a chemical compound with the molecular formula C8H19OP . It has an average mass of 162.210 Da and a monoisotopic mass of 162.117355 Da .


Synthesis Analysis

The most widely used synthetic route for phosphine oxides, including Dibutylphosphine oxide, is the oxidation of their corresponding phosphine precursors . There are also other methods like the Ni-catalyzed coupling of a wide range of arylboronic acids with H-phosphites, H-phosphinate esters, and H-phosphine oxides .


Molecular Structure Analysis

The molecular structure of Dibutylphosphine oxide consists of 8 carbon atoms, 19 hydrogen atoms, and 1 phosphorus atom . It has a #H bond acceptors: 1, #H bond donors: 0, #Freely Rotating Bonds: 6, and #Rule of 5 Violations: 0 .


Chemical Reactions Analysis

Dibutylphosphine oxide can participate in various chemical reactions. For instance, it has been found that diphenyl phosphine oxide reacted with benzoic acid more quickly than diethyl phosphonate under certain reaction conditions .


Physical And Chemical Properties Analysis

Dibutylphosphine oxide has a boiling point of 224.3±23.0 °C at 760 mmHg and a vapour pressure of 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 89.4±22.6 °C . It has an ACD/LogP of 0.98 and an ACD/LogD (pH 5.5) of 1.26 .

Scientific Research Applications

1. Metal Ion Extraction

Dibutylphosphine oxide and similar compounds like tributylphosphine oxide (TBPO) have been utilized in the extraction of various metal ions. For instance, TBPO has been proposed as an extractant for lead(II) and copper(II) from salicylate media, offering a method for the binary separation of these metals from associated elements and their determination in alloys and environmental samples (Sonawale, Ghalsasi, & Argekar, 2001).

2. Synthesis of Chemical Compounds

Compounds like tributylphosphine have been used to catalyze the alpha-P addition of H-phosphonates, H-phosphinates, and H-phosphine oxide pronucleophiles on alkynes, leading to the creation of new routes to P-C-P backbones. This process has implications for synthesizing biologically important compounds (Lecerclé, Sawicki, & Taran, 2006).

3. Reduction of Secondary Phosphine Oxides

Secondary phosphine oxides (SPOs), including those with dibutylphosphine oxide, can be reduced effectively using reagents like diisobutylaluminum hydride (DIBAL-H). This new reduction method has advantages over existing technologies, making it significant in various chemical synthesis processes (Busacca et al., 2005).

4. Formation of Organometallic Adducts

Dibutylphosphine oxide is involved in the formation of adducts with organotin chlorides, as studied through Sn-119 NMR spectroscopy. This research enhances our understanding of the stoichiometry and structure of these adducts, which are significant in the field of organometallic chemistry (Yoder, Margolis, & Horne, 2001).

5. Enhancement of Photoluminescence in Nanocrystals

A small quantity of tributylphosphine can improve the surface state of PbSe nanocrystals, leading to increased photoluminescence. This finding is crucial for the development of more efficient nanocrystals used in various technological applications (Zhang et al., 2011).

6. Extraction of Rare Earth Metals

In the extraction of mid-heavy rare earth metals from sulfuric acid media, dibutylphosphine oxide-related compounds like the ionic liquid [A336][P507] show high extractability. This has implications for rare earth metal recovery from various sources (Shen et al., 2016).

7. Catalytic Synthesis Processes

Dibutylphosphine oxide-related compounds, such as tributylphosphine, have been used as catalysts to facilitate various chemical reactions, demonstrating their versatility and importance in synthetic chemistry (Wang, Ng, & Krische, 2003).

properties

IUPAC Name

dibutyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18OP/c1-3-5-7-10(9)8-6-4-2/h3-8H2,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNGFNJWDJIIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](=O)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80422862
Record name dibutylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutylphosphine oxide

CAS RN

15754-54-8
Record name dibutylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80422862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
MM Rauhut, HA Currier - The Journal of Organic Chemistry, 1961 - ACS Publications
Soc., 74, 3282 (1952).(3) C. Dorken, Ber., 21, 1505 (1888).(4) AW Hofmann, Ber., 4,605 (1871); 6, 292 (1873).(5) GM Kosolapoff, Organophosphorus Compounds, John Wiley and Sons, …
Number of citations: 74 pubs.acs.org
J Kanada, M Tanaka - Advanced Synthesis & Catalysis, 2011 - Wiley Online Library
… tube containing CpPd(η 3 -allyl) (10.6 mg, 0.05 mmol), dppe (19.9 mg, 0.050 mmol), bis[3,5-di(trifluoromethyl)phenyl]phosphinic acid (24.5 mg, 0.05 mmol) and dibutylphosphine oxide (…
Number of citations: 18 onlinelibrary.wiley.com
EА Alexandrova, KА Lotsman, KА Lyssenko… - Chemistry of …, 2019 - Springer
… at 21.5 ppm, J PH = 479.0 Hz (for diphenylphosphine oxide), 36.2 ppm, J PH = 469.0 Hz (for dibenzylphosphine oxide), and 35.5 ppm, J PH = 449.0 Hz (for dibutylphosphine oxide), as …
Number of citations: 4 link.springer.com
R Feinland, J Sass, SA Buckler - Analytical Chemistry, 1963 - ACS Publications
… effective than Silicone in separating tributylphosphine from butyl dibutylphosphinite, tributyl phosphite from dibutylphosphine oxide, and tributyl phosphate from butyl dibutylphosphinate…
Number of citations: 14 pubs.acs.org
TS Lobana, SS Sandhu - Coordination Chemistry Reviews, 1982 - Elsevier
… 1,6-hexamethylenebis(diphenylphosphine oxide) MBDPO 1,l -methylenebis(dibutylphosphine oxide) EBDPO 1,2-dimethylenebis(dibutylphosphine oxide) PBDPO …
Number of citations: 19 www.sciencedirect.com
Y Zhao, T Chen, D Han, CQ Zhao, LB Han - Organic letters, 2014 - ACS Publications
… the reactivity of dibutylphosphine oxide with cinnamaldehyde, … of cinnamaldehyde with dibutylphosphine oxide took place … redox esterification with dibutylphosphine oxide in the current …
Number of citations: 3 pubs.acs.org
SA Buckler - Journal of the American Chemical Society, 1962 - ACS Publications
… 1-butanol, tributylphosphine oxide and dibutylphosphine oxide. The formation of this last-… to undergo a fast reaction with water in aqueous ethanol to give dibutylphosphine oxide. …
Number of citations: 179 pubs.acs.org
DH Cho, DO Jang - Synlett, 2005 - thieme-connect.com
… [8] We have prepared dibutylphosphine oxide, and found … [9] Therefore, it has been thought that dibutylphosphine oxide … hydrides such as dibutylphosphine oxide, diphenylphosphine …
Number of citations: 17 www.thieme-connect.com
H Hou, Y Xu, H Yang, C Yan, Y Shi… - Organic & Biomolecular …, 2019 - pubs.rsc.org
… An aliphatic phosphine oxide also proved to be compatible, and dibutylphosphine oxide afforded the corresponding product 3h in 47% isolated yield, although the yield was slightly …
Number of citations: 21 pubs.rsc.org
CYE YUAN, QUN YUAN - Acta Chimica Sinica, 1980 - sioc-journal.cn
A new method ha. s beon reported for the preparation of dibutylphosphinic acid and its esters based on the reaction of dibutylphosphine oxide with water or alcohols and a base in the …
Number of citations: 2 sioc-journal.cn

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